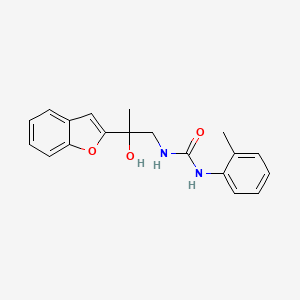
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Reactivity
Alkylation and Acyl Migration
The alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, performed in the presence of sodium hydride, demonstrates the compound's reactivity, particularly highlighting acyl migration processes. This synthesis pathway can be integral in developing novel benzofuran derivatives with potential biological activities (О. А. Онучина et al., 2007).
Inhibition of 5-Lipoxygenase
Benzofuran derivatives, specifically hydroxamic acids, have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. This enzyme is a crucial target in inflammation and asthma, suggesting these compounds' therapeutic potential (K. Ohemeng et al., 1994).
Chemical Stability and Interaction
Stability and Degradation
The stability of N-hydroxyurea-containing compounds, like SB 210661, a 5-lipoxygenase inhibitor, in aqueous solutions has been a subject of study to support analytical method development and formulations. This research contributes to understanding the stability of similar compounds under various conditions (Martin Mcloughlin et al., 1998).
Electro-Fenton Degradation
Research on the Electro-Fenton degradation process of antimicrobials provides insight into the environmental fate and breakdown of complex organic molecules, including urea derivatives. Understanding these pathways is crucial for assessing the environmental impact of such compounds (I. Sirés et al., 2007).
Potential Applications
Antimicrobial Screening
The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates indicate the biological relevance of these compounds. This research suggests potential applications in developing new antimicrobial agents (H. M. N. Kumari et al., 2019).
Drug Metabolism
Understanding the metabolism of compounds with benzofuran and urea components can be crucial for drug development. The synthesis of a major metabolite of an anticancer agent highlights the importance of studying these pathways for optimizing therapeutic efficacy and safety (B. Nammalwar et al., 2010).
Safety And Hazards
The safety and hazards of a compound involve its toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
Future directions could involve potential applications of the compound, further studies needed, and its potential for commercialization.
特性
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQUMMOXFZTJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
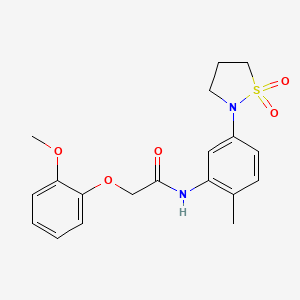
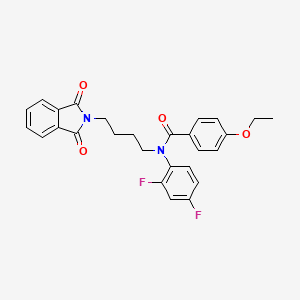
![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)
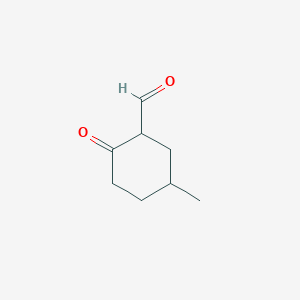
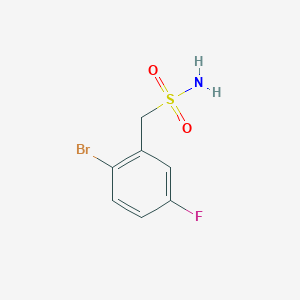
![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)
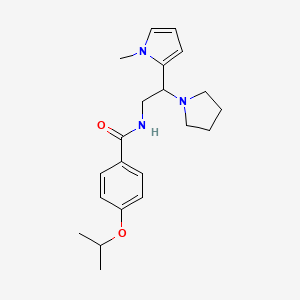
![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)
![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)
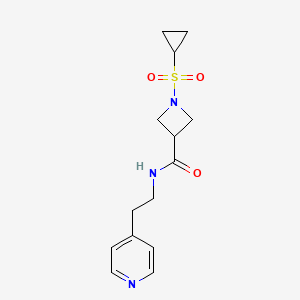
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)